(氯甲基)三异丙氧基硅烷

描述

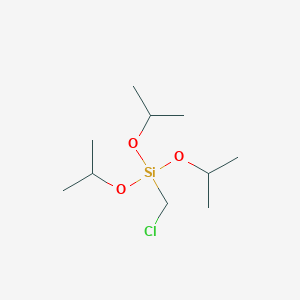

Chloromethyltriisopropoxysilane is a useful research compound. Its molecular formula is C10H23ClO3Si and its molecular weight is 254.82 g/mol. The purity is usually 95%.

The exact mass of the compound Chloromethyltriisopropoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloromethyltriisopropoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyltriisopropoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

吡唑的区域选择性N1-甲基化

(氯甲基)三异丙氧基硅烷已应用于药物发现和开发领域。 它能够实现吡唑的高区域选择性N1-甲基化 . 这种应用在制药行业尤为重要,因为反应的区域选择性会显著影响所得化合物的性质 .

氯甲基硅酸酯的合成

该化合物用于合成带有两个马丁配体的氯甲基硅酸酯 . 合成是通过将原位生成的氯甲基锂添加到螺硅烷中实现的 . 已经发现这种新物质具有有趣的反应活性,氯可以被强亲核试剂(如烷基锂和(杂)芳基锂)置换 .

路易斯酸性条件

在路易斯酸性条件下,五配位硅物种通过甲基的正式插入到一个Si-C键中而重排,形成一个带有六元环的新四价螺硅烷 . 这种重排也可以通过添加路易斯碱来触发 .

DFT计算

已经利用DFT(密度泛函理论)计算研究了两种条件下重排的机理 . 这有助于更好地了解该化合物在不同条件下的行为 .

光氧化还原催化

作用机制

Target of Action

(Chloromethyl)triisopropoxysilane is a versatile bifunctional reagent used in various chemical reactions . Its primary targets are organic compounds that can undergo nucleophilic substitution reactions for the chlorine atom of the chloromethyl group .

Mode of Action

The compound interacts with its targets through a mechanism that involves direct reaction of a trialkoxysilane with the substrate via an addition–elimination type mechanism . This interaction results in the formation of new compounds, such as (O–Si)-chelates .

Biochemical Pathways

It’s known that the compound plays a crucial role in the n1-methylation of pyrazoles, which is a key step in the synthesis of many bioactive compounds .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, measured as Log Po/w, ranges from 1.06 to 3.42 , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of (Chloromethyl)triisopropoxysilane’s action are largely dependent on the specific reaction it’s involved in. For instance, in the N1-Methylation of Pyrazoles, it enables highly regioselective methylation .

Action Environment

The action, efficacy, and stability of (Chloromethyl)triisopropoxysilane can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , suggesting that its reactivity and stability could be affected by humidity. Additionally, it should be stored in an inert atmosphere at room temperature to maintain its stability.

生物活性

Chloromethyltriisopropoxysilane (CMIPS) is a silane compound that has garnered interest due to its potential biological activities, particularly in drug delivery systems, tissue engineering, and as a precursor in the synthesis of various bioactive materials. This article explores the biological activity of CMIPS, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

CMIPS is characterized by its chloromethyl group attached to a triisopropoxysilane backbone. The presence of the chloromethyl group allows it to participate in nucleophilic substitution reactions, making it a versatile compound for modifying surfaces and creating functional materials.

Biological Activity Overview

The biological activity of CMIPS can be categorized into several key areas:

- Cytotoxicity : Studies have shown that CMIPS can exhibit cytotoxic effects on various cancer cell lines. The mechanism involves cellular uptake and subsequent release of bioactive agents.

- Drug Delivery : CMIPS has been utilized as a carrier for delivering therapeutic agents into cells, enhancing the efficacy of drugs.

- Tissue Engineering : It plays a role in modifying scaffolds for tissue engineering applications, improving biocompatibility and mechanical properties.

1. Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of CMIPS derivatives on MCF-7 breast cancer cells. The results indicated that compounds derived from CMIPS exhibited significant cytotoxicity with IC50 values ranging from 15 to 30 µM. The internalization mechanism was primarily through clathrin-mediated endocytosis, leading to enhanced cellular uptake and subsequent apoptosis in cancer cells .

2. Drug Delivery Systems

CMIPS has been employed as a drug delivery vehicle for anticancer agents. For instance, a conjugate formed between CMIPS and doxorubicin demonstrated improved cellular uptake and cytotoxicity compared to free doxorubicin. The study reported an IC50 value of 5 µM for the CMIPS-doxorubicin conjugate versus 20 µM for doxorubicin alone, highlighting the potential of CMIPS in enhancing drug delivery efficiency .

Table 1: Cytotoxicity of CMIPS Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CMIPS-Doxorubicin | MCF-7 | 5 | Clathrin-mediated endocytosis |

| CMIPS-Docetaxel | A549 | 10 | Apoptosis via mitochondrial pathway |

| CMIPS-Paclitaxel | HeLa | 12 | Induction of G2/M phase arrest |

The biological activity of CMIPS is largely attributed to its ability to facilitate cellular uptake through various endocytic pathways. The chloromethyl group enhances its reactivity with thiol-containing biomolecules, allowing for the formation of stable conjugates that can be internalized by cells.

属性

IUPAC Name |

chloromethyl-tri(propan-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClO3Si/c1-8(2)12-15(7-11,13-9(3)4)14-10(5)6/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKYAANYXZKYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](CCl)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584422 | |

| Record name | (Chloromethyl)tris[(propan-2-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18162-82-8 | |

| Record name | (Chloromethyl)tris[(propan-2-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyltriisopropoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。